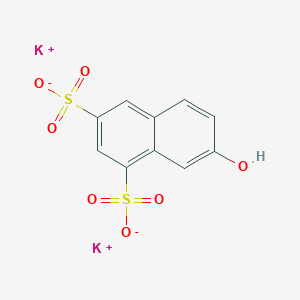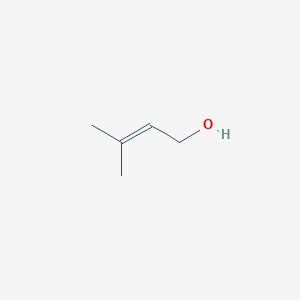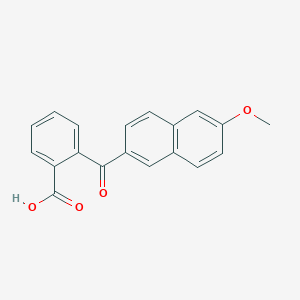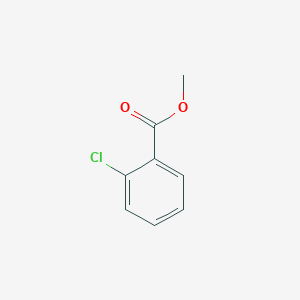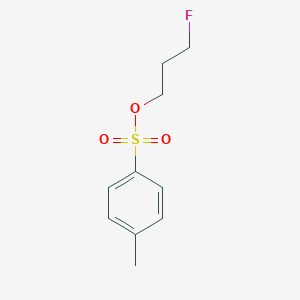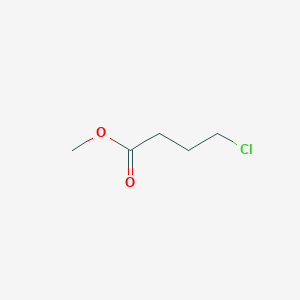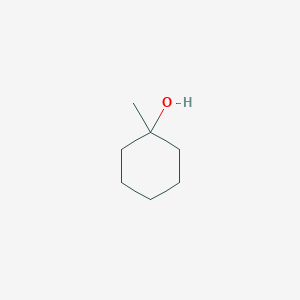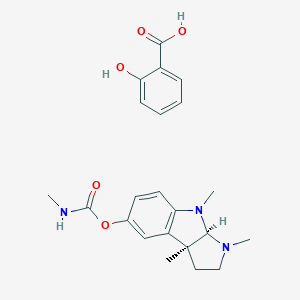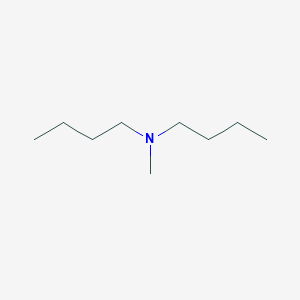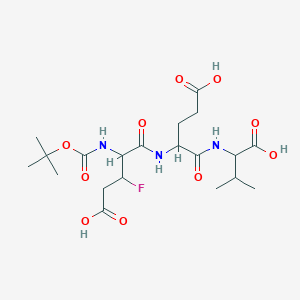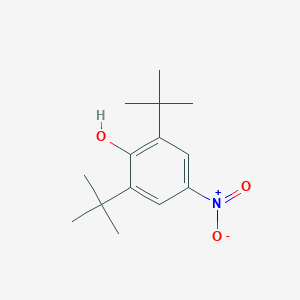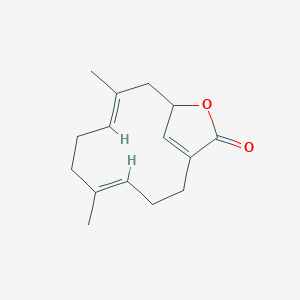
Neo-aristolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of neo-aristolactone has been elucidated based on spectral data and X-ray crystallography . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used for determining three-dimensional molecular structures from sub-μm microcrystals .Applications De Recherche Scientifique
Antitumor Activity in Breast Cancer
Neo-aristolactone has shown promising results in the field of cancer research, particularly in breast cancer. A study isolated and synthesized neo-tanshinlactone, a compound related to neo-aristolactone, and found it to significantly inhibit ER+ human breast cancer cell lines. Its potency and selectivity were notably higher than tamoxifen citrate, a commonly used breast cancer drug (Wang et al., 2004). Similarly, neo-tanshinlactone was found to selectively inhibit the proliferation of estrogen receptor-positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha (Lin et al., 2016). These findings suggest a potential for neo-aristolactone derivatives in developing anti-breast cancer therapies.
Neuroprotective Effects
Research on compounds from Aristolochia fordiana, which may include neo-aristolactone derivatives, indicated neuroprotective activities. These compounds were found to prevent oxidative stress-induced neuronal death in HT22 cells, a hippocampal neuronal cell line. They achieved this by activating the Nrf2/HO-1 signaling pathway and preserving levels of the antiapoptotic protein Bcl-2 (Tang et al., 2015). This suggests potential applications of neo-aristolactone in treating neurological conditions associated with oxidative stress.
Structural Analogues for Drug Development
Further studies have explored the structure-activity relationships of neo-tanshinlactone analogues, revealing key molecular determinants for their anti-breast cancer activity. These studies have led to the development of novel compounds with potent and selective anti-breast cancer activity, suggesting the potential of neo-aristolactone as a lead compound for drug development (Dong et al., 2010).
Propriétés
Numéro CAS |
136315-17-8 |
|---|---|
Nom du produit |
Neo-aristolactone |
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(4E,8E)-5,9-dimethyl-12-oxabicyclo[9.2.1]tetradeca-1(14),4,8-trien-13-one |
InChI |
InChI=1S/C15H20O2/c1-11-5-3-7-12(2)9-14-10-13(8-4-6-11)15(16)17-14/h6-7,10,14H,3-5,8-9H2,1-2H3/b11-6+,12-7+ |
Clé InChI |
JOQILOMKLDOWGX-GNXRPPCSSA-N |
SMILES isomérique |
C/C/1=C\CCC2=CC(C/C(=C/CC1)/C)OC2=O |
SMILES |
CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |
SMILES canonique |
CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |
Synonymes |
neo-aristolactone neoaristolactone versicolactone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)
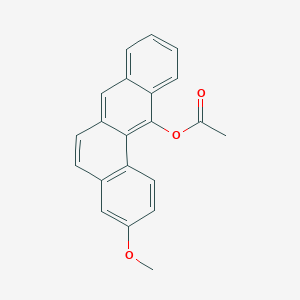
![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
